Superior In Vitro Potency: PKCTheta-IN-1 Demonstrates Sub-Nanomolar IC50 Compared to Alternative Inhibitors
PKCTheta-IN-1 (Compound 19) exhibits an IC50 of 0.1 nM against PKCθ, demonstrating a 2.5-fold greater potency than the structurally related analog PKCTheta-IN-2 (Compound 14, IC50 = 0.25 nM) . This potency is also significantly higher than the clinically advanced pan-PKC inhibitor Sotrastaurin (AEB071), which has a Ki of 0.22 nM for PKCθ , and is orders of magnitude more potent than earlier tool compounds like PKC-theta inhibitor 1 (Ki = 6 nM) and CC-90005 (IC50 = 8 nM) [1]. While VTX-27 exhibits a similar low Ki of 0.08 nM, PKCTheta-IN-1 offers a distinct macrocyclic chemical scaffold that may confer different pharmacological properties .
| Evidence Dimension | Biochemical potency against PKCθ |
|---|---|
| Target Compound Data | IC50 = 0.1 nM |
| Comparator Or Baseline | PKCTheta-IN-2 (IC50 = 0.25 nM), Sotrastaurin (Ki = 0.22 nM), PKC-theta inhibitor 1 (Ki = 6 nM), CC-90005 (IC50 = 8 nM), VTX-27 (Ki = 0.08 nM) |
| Quantified Difference | 2.5x more potent than PKCTheta-IN-2; comparable to VTX-27; >60x more potent than PKC-theta inhibitor 1. |
| Conditions | In vitro biochemical kinase assay (cell-free) |
Why This Matters
This high potency enables lower effective concentrations in cellular and in vivo studies, potentially reducing off-target effects and compound usage, which is critical for cost-effective and reproducible research.
- [1] TargetMol. (n.d.). CC-90005 Product Page. Retrieved April 16, 2026. View Source
